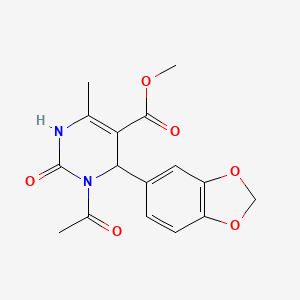

Methyl 3-acetyl-4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Methyl 3-acetyl-4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative featuring a 1,3-benzodioxole substituent at position 4, an acetyl group at position 3, and a methyl ester at position 4. This compound belongs to the Biginelli family of dihydropyrimidines (DHPMs), which are known for diverse pharmacological activities, including antimicrobial, antioxidant, and anti-inflammatory properties . Its structural uniqueness arises from the electron-rich 1,3-benzodioxole moiety and the acetyl group, which may influence electronic distribution, hydrogen bonding, and biological interactions.

Properties

IUPAC Name |

methyl 3-acetyl-4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,4-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O6/c1-8-13(15(20)22-3)14(18(9(2)19)16(21)17-8)10-4-5-11-12(6-10)24-7-23-11/h4-6,14H,7H2,1-3H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNQNBSBTWIAYFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N(C(=O)N1)C(=O)C)C2=CC3=C(C=C2)OCO3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-acetyl-4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

Introduction of the Benzodioxole Ring: The benzodioxole ring can be introduced through a nucleophilic aromatic substitution reaction, where a suitable benzodioxole derivative reacts with the pyrimidine intermediate.

Functional Group Modifications: The acetyl and methyl groups can be introduced through acylation and alkylation reactions, respectively. These reactions typically require the use of reagents such as acetic anhydride and methyl iodide, along with appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-acetyl-4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 3-acetyl-4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Materials Science: It is explored for its potential use in the development of novel materials, such as organic semiconductors and polymers.

Biological Research: The compound is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Industrial Applications: It may be utilized in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Methyl 3-acetyl-4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations at Position 4

The substituent at position 4 significantly impacts electronic and steric properties:

- 1,3-Benzodioxol-5-yl group : In the target compound, this group provides two oxygen atoms capable of hydrogen bonding and π-π stacking, enhancing crystallinity and solubility .

- Phenyl group: Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate () lacks the acetyl group and benzodioxole ring.

- 3-Methoxyphenyl : Ethyl 3-acetyl-4-(3-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate () introduces a methoxy group, which enhances solubility via polar interactions but may reduce metabolic stability compared to benzodioxole .

- Furan-2-yl: Compounds with furan substituents (e.g., ) exhibit moderate antioxidant activity due to the heteroaromatic ring’s redox activity, though less pronounced than benzodioxole derivatives .

Table 1: Position 4 Substituent Comparison

Modifications at Position 2

The oxo (C=O) or sulfanylidene (C=S) group at position 2 influences reactivity and intermolecular interactions:

- 2-Oxo group : Present in the target compound and , the oxo group participates in strong hydrogen bonds, stabilizing crystal structures (e.g., C=O···H–N interactions) .

- 2-Sulfanylidene group : Ethyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate () replaces oxygen with sulfur, increasing lipophilicity but reducing hydrogen-bonding capacity, which may alter bioavailability .

Ester Group Variations (Position 5)

The ester group (methyl vs. ethyl) affects pharmacokinetics:

Acetyl Group at Position 3

Crystallographic and Hydrogen-Bonding Patterns

- Target compound : Likely forms C=O···H–N and C–H···O interactions (similar to ), stabilizing a flattened boat conformation in the tetrahydropyrimidine ring .

- Sulfanylidene analogues : and exhibit weaker hydrogen bonds but stronger van der Waals interactions due to sulfur’s larger atomic radius, leading to distinct crystal packing .

Biological Activity

Methyl 3-acetyl-4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (commonly referred to as Methyl 3-acetyl tetrahydropyrimidine) is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Molecular Formula: C16H16N2O5

Molecular Weight: 348.37364 g/mol

CAS Number: Not specified in the results but can be referenced from chemical databases.

Synthesis and Structural Characteristics

The synthesis of Methyl 3-acetyl tetrahydropyrimidine typically involves multi-step reactions that include the formation of the tetrahydropyrimidine core through cyclization processes. The presence of the benzodioxole moiety is significant as it contributes to the compound's biological activity by enhancing its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. For instance, compounds similar to Methyl 3-acetyl tetrahydropyrimidine have shown efficacy against various bacterial strains. A study highlighted that derivatives containing electron-withdrawing groups displayed enhanced antibacterial activity compared to those with electron-donating groups .

Antiviral and Antitumor Properties

Tetrahydropyrimidines have also been investigated for their antiviral and antitumor activities. The mechanism often involves the inhibition of viral replication or cancer cell proliferation. For example, certain derivatives have been noted for their ability to inhibit specific enzymes essential for viral life cycles .

Anti-inflammatory Effects

The compound has demonstrated potential anti-inflammatory effects in various in vitro and in vivo studies. These effects are attributed to the inhibition of pro-inflammatory cytokines and mediators, which are crucial in inflammatory pathways .

Table 1: Summary of Biological Activities

The precise mechanisms by which Methyl 3-acetyl tetrahydropyrimidine exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific receptors or enzymes involved in metabolic pathways related to inflammation and microbial resistance. For example, some studies suggest that it may act as an inhibitor of certain kinases or transcription factors involved in inflammatory responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.